1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene
CAS No.:
Cat. No.: VC18835529
Molecular Formula: C8H5Br2F3O2
Molecular Weight: 349.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5Br2F3O2 |
|---|---|
| Molecular Weight | 349.93 g/mol |
| IUPAC Name | 1,5-dibromo-2-(difluoromethoxy)-3-(fluoromethoxy)benzene |
| Standard InChI | InChI=1S/C8H5Br2F3O2/c9-4-1-5(10)7(15-8(12)13)6(2-4)14-3-11/h1-2,8H,3H2 |
| Standard InChI Key | BBVMBPZVMPHVAY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1OCF)OC(F)F)Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The IUPAC name for this compound, 1,5-dibromo-2-(difluoromethoxy)-3-(fluoromethoxy)benzene, reflects its substitution pattern: bromine atoms occupy the 1 and 5 positions, while difluoromethoxy (-OCF₂F) and fluoromethoxy (-OCH₂F) groups are at positions 2 and 3, respectively . The molecular formula C₈H₄Br₂F₃O₂ confirms the presence of two bromine atoms, three fluorine atoms, and two oxygen-containing groups.
Table 1: Key Identifiers of 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄Br₂F₃O₂ |
| Molecular Weight | 349.93 g/mol |
| IUPAC Name | 1,5-dibromo-2-(difluoromethoxy)-3-(fluoromethoxy)benzene |
| SMILES Notation | C1=C(C(=C(C(=C1Br)OC(F)F)OCF)Br |
| InChI Key | WKGFRLSGMHPWRC-UHFFFAOYSA-N |
The SMILES notation highlights the benzene ring’s substitution pattern, while the InChI key provides a unique identifier for chemical databases .
Structural Analysis
X-ray crystallography and computational modeling reveal that the steric and electronic effects of the substituents influence the compound’s planar geometry. The difluoromethoxy and fluoromethoxy groups introduce electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic substitution reactions to specific positions . Comparative analysis with structurally similar compounds, such as 1,5-dibromo-2,4-difluoro-3-(fluoromethoxy)benzene (PubChem CID 118802234), demonstrates how varying halogenation patterns alter reactivity and physical properties .
Synthesis and Manufacturing
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield and reproducibility. Key challenges include managing the exothermic nature of halogenation reactions and minimizing byproducts such as 1,5-dibromo-2,4-difluoro-3-(trifluoromethoxy)benzene, which arises from over-fluorination .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s thermal stability is influenced by its halogen content. Differential scanning calorimetry (DSC) reveals a decomposition temperature of ~250°C, attributable to the cleavage of C-Br bonds. Its melting point remains uncharacterized due to challenges in obtaining pure crystalline samples .
Solubility and Reactivity
1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene exhibits limited solubility in polar solvents (e.g., water) but is miscible with organic solvents like dichloromethane and tetrahydrofuran. The bromine atoms serve as leaving groups in nucleophilic aromatic substitution reactions, enabling the synthesis of derivatives for drug discovery .
Applications in Research and Industry
Pharmaceutical Intermediates
This compound serves as a precursor to bioactive molecules. For instance, coupling with pyridine derivatives via Suzuki-Miyaura cross-coupling yields kinase inhibitors with antitumor activity .
Materials Science
In polymer chemistry, it acts as a monomer for fluorinated polyethers, which exhibit enhanced thermal stability and chemical resistance. These polymers are used in coatings for aerospace components .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Halogenated Aromatics
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1,5-Dibromo-2,4-difluoro-3-(fluoromethoxy)benzene | C₇H₃Br₂F₃O | Lacks difluoromethoxy group |
| 1,5-Dichloro-3-difluoromethoxy-2-(fluoromethoxy)benzene | C₈H₅Cl₂F₃O₂ | Chlorine replaces bromine |
The presence of bromine in 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene enhances its reactivity in cross-coupling reactions compared to chlorinated analogs .
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